Peraksine
Overview
Description
Synthesis Analysis
Peraksine and its derivatives have been synthesized through various chemical strategies, highlighting the complexity of its molecular architecture. A significant contribution to the field is the development of a general strategy for the synthesis of C-19 methyl-substituted alkaloids, including peraksine. This methodology emphasizes critical chemical reactions such as haloboration, regioselective hydroboration, controlled oxidation, and a pioneering Pd-catalyzed α-vinylation reaction on a chiral C-19 alkyl-substituted substrate (Edwankar, R. V., Edwankar, C. R., Deschamps, J., & Cook, J., 2014).
Molecular Structure Analysis
The molecular structure of peraksine was elucidated through the analysis of X-ray diffraction data, chemical, and mass spectral evidence. Peraksine has been shown to be a new type of hexacyclic indole alkaloid related to perakine, with its structure established from methiodide analysis (Kiang, A., Loh, S., Demanczyk, M., Gemenden, C., Papariello, G., & Taylor, W., 1966).
Chemical Reactions and Properties
Research on peraksine derivatives has demonstrated their potential for various chemical reactions and bioactivities. For instance, new peraksine derivatives isolated from Rauvolfia vomitoria have shown significant anti-inflammatory activities, which were evaluated through their effects on NO production in LPS-induced RAW264.7 mouse macrophages (Zhan, G., Miao, R., Zhang, F., Hao, Y., Zhang, Y., Zhang, Y., Khurm, M., Zhang, X., & Guo, Z., 2020).
Scientific Research Applications
Chemical Structure and Synthesis :
- Peraksine is identified as a hexacyclic indole alkaloid related to perakine, with its structure established through X-ray diffraction and chemical analysis (Kiang et al., 1966).
- There has been development in the synthesis of peraksine derivatives, enhancing the understanding of its chemical properties (Edwankar et al., 2014).
Biological Activities :
- New peraksine derivatives isolated from Rauvolfia vomitoria have shown potential anti-inflammatory activities, with rauvomine C displaying significant effects on NO production in LPS-induced RAW264.7 mouse macrophages (Zhan et al., 2020).
- Perakine reductase, involved in the biosynthesis of plant monoterpenoid indole alkaloids including peraksine, has been identified and characterized, extending the alkaloidal network of Rauvolfia plants (Sun et al., 2008).
- Novel alkaloids isolated from Rauwolfia sumatrana, including peraksine, have expanded the understanding of the chemical diversity and potential pharmacological activities of these compounds (Subhadhirasakul et al., 1994).
Diverse Alkaloid Composition :
- Studies on Rauwolfia species have revealed a diverse composition of alkaloids, including peraksine, contributing to the pharmacological potential of these plants (Habib & Court, 1974).
properties
IUPAC Name |
21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-9-13-8-23-19(22)17-11(13)6-16-18-12(7-15(17)21(9)16)10-4-2-3-5-14(10)20-18/h2-5,9,11,13,15-17,19-20,22H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOPRJWLXUCHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2COC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peraksine |
Citations
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